1-Methyl-3-(tridecafluorohexyl)piperidin-4-one
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Overview
Description
1-Methyl-3-(tridecafluorohexyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties . This compound, in particular, features a piperidinone core substituted with a tridecafluorohexyl group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-Methyl-3-(tridecafluorohexyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidin-4-one and tridecafluorohexyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-3-(tridecafluorohexyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Methyl-3-(tridecafluorohexyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(tridecafluorohexyl)piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-3-(tridecafluorohexyl)piperidin-4-one can be compared with other piperidine derivatives:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Exhibits antimicrobial and anticancer properties.
Tetrandine: Used for its antiproliferative effects on various cancer types.
These compounds share the piperidine core but differ in their substituents, leading to unique chemical and biological properties.
Properties
CAS No. |
61282-82-4 |
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Molecular Formula |
C12H10F13NO |
Molecular Weight |
431.19 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)piperidin-4-one |
InChI |
InChI=1S/C12H10F13NO/c1-26-3-2-6(27)5(4-26)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3 |
InChI Key |
VOQNARHBFAWGOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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